molecular formula C12H11NO B14424444 1-(4-Methylquinolin-3-YL)ethanone

1-(4-Methylquinolin-3-YL)ethanone

Cat. No.: B14424444
M. Wt: 185.22 g/mol
InChI Key: FBXBMGNVOLRDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylquinolin-3-YL)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-3-YL)ethanone can be synthesized through various methods. One common approach involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions. This method utilizes a cascade sequence of bromination, aldol condensation, and substitution reactions . Another method involves the Skraup synthesis, which uses aniline and glycerine in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylquinolin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylquinolin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(4-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-10-5-3-4-6-12(10)13-7-11(8)9(2)14/h3-7H,1-2H3

InChI Key

FBXBMGNVOLRDBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.